DNA Binding Affinity Reduction Relative to Standard Aminoethylglycine PNA Backbone
Incorporation of (3-Aminopropyl)glycine units into PNA backbones reduces DNA binding affinity relative to the standard aminoethylglycine PNA backbone, as measured by thermal denaturation (Tm) analysis of PNA-DNA duplexes. The reduction in binding affinity is attributed to the extended backbone length introduced by the additional methylene group in the 3-aminopropyl spacer compared to the standard 2-aminoethyl linker [1].
| Evidence Dimension | Thermal stability (Tm) of PNA-DNA duplex |
|---|---|
| Target Compound Data | Binding affinity reduced (no absolute Tm value reported) |
| Comparator Or Baseline | Standard aminoethylglycine PNA backbone (unmodified aegPNA) |
| Quantified Difference | Reduced binding affinity (directional change only) |
| Conditions | PNA oligomers incorporating 3-aminopropylglycine units hybridized to complementary DNA, Tm analysis in phosphate buffer |
Why This Matters
The reduced DNA binding affinity positions 3-aminopropylglycine-containing PNAs as tools for applications requiring tunable or attenuated hybridization strength rather than maximal duplex stability, enabling fine-tuning of antisense or diagnostic probe performance [1].
- [1] Hyrup B, Egholm M, Rolland M, Nielsen PE, Berg RH, Buchardt O. Modification of the binding affinity of peptide nucleic acids (PNA). PNA with extended backbones consisting of 2-aminoethyl-β-alanine or 3-aminopropylglycine units. Journal of the Chemical Society, Chemical Communications. 1993;(6):518-519. View Source
